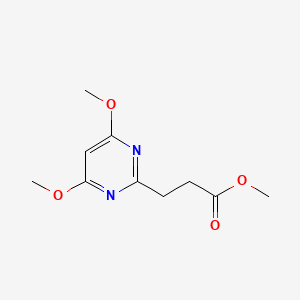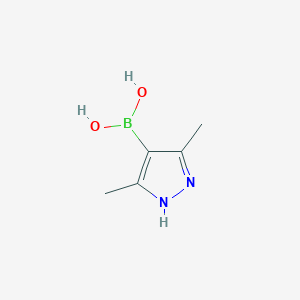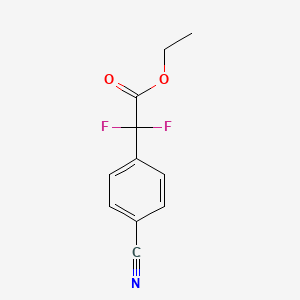
Methyl 3-(4,6-dimethoxypyrimidin-2-yl)propanoate
Übersicht
Beschreibung
. It is characterized by its unique structure, which includes a pyrimidine ring substituted with methoxy groups at positions 4 and 6, and a propanoate ester group at position 3.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(4,6-dimethoxypyrimidin-2-yl)propanoate typically involves the reaction of 4,6-dimethoxypyrimidine with methyl acrylate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic addition of the pyrimidine ring to the acrylate ester. The reaction is typically conducted in an aprotic solvent, such as dimethylformamide or tetrahydrofuran, at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification techniques, such as recrystallization or chromatography, are employed to obtain high-purity product suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 3-(4,6-dimethoxypyrimidin-2-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The methoxy groups on the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium azide or thiourea in polar solvents like ethanol or water.
Major Products:
Oxidation: Formation of 3-(4,6-dimethoxypyrimidin-2-yl)propanoic acid.
Reduction: Formation of 3-(4,6-dimethoxypyrimidin-2-yl)propanol.
Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 3-(4,6-dimethoxypyrimidin-2-yl)propanoate has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active pyrimidine derivatives.
Industry: It is utilized in the production of agrochemicals, such as herbicides and pesticides, due to its ability to interact with specific biological targets in plants.
Wirkmechanismus
The mechanism of action of Methyl 3-(4,6-dimethoxypyrimidin-2-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy groups on the pyrimidine ring enhance its binding affinity to these targets, leading to inhibition or activation of specific biochemical pathways. For example, in the context of enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate access and thereby inhibiting its catalytic activity.
Vergleich Mit ähnlichen Verbindungen
Methyl 3-(4,6-dimethoxypyrimidin-2-yl)propanoate can be compared with other similar compounds, such as:
Methyl 3-(4-methoxypyrimidin-2-yl)propanoate: Lacks one methoxy group, resulting in different binding affinities and reactivity.
Methyl 3-(4,6-dichloropyrimidin-2-yl)propanoate: Substitution of methoxy groups with chlorine atoms alters its chemical properties and biological activity.
Methyl 3-(4,6-dimethylpyrimidin-2-yl)propanoate: Substitution of methoxy groups with methyl groups affects its steric and electronic properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Eigenschaften
IUPAC Name |
methyl 3-(4,6-dimethoxypyrimidin-2-yl)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O4/c1-14-8-6-9(15-2)12-7(11-8)4-5-10(13)16-3/h6H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMSUTSWNZSNJOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC(=N1)CCC(=O)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(5-Methyl-2-thienyl)thieno[2,3-d]pyrimidin-4-one](/img/structure/B3043371.png)

![1,3-Di(adamantan-1-yl)-1H-benzo[d]imidazol-3-ium chloride](/img/structure/B3043376.png)
![Methyl 2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzoate](/img/structure/B3043377.png)


![(R)-2-methyl-N-[(1E)-(pyridin-3-yl)methylidene]propane-2-sulfinamide](/img/structure/B3043382.png)
![2-[3-(Benzyloxy)-4-ethoxyphenyl]acetic Acid](/img/structure/B3043383.png)






